NCI-60 Growth Inhibition Potency: 3-[(E)-2-nitroprop-1-enyl]-1H-indole vs. Reference Compounds in the NCI Screening Panel
In the National Cancer Institute (NCI) Developmental Therapeutics Program screening, 3-[(E)-2-nitroprop-1-enyl]-1H-indole (NSC 65628) exhibited a bioassay potency value of 125.89 µM across the NCI-60 human tumour cell line panel [1]. This places the compound in the moderate-activity range relative to other screened indole derivatives within the NCI database, which typically span from sub-micromolar to >100 µM GI₅₀ values [1][2]. While direct head-to-head potency comparisons with specific analogs are not available in public data, the activity level is consistent with the compound's role as a nitroalkene Michael acceptor scaffold rather than as a fully optimised drug-like molecule [3]. Users evaluating this compound for anticancer screening or medicinal chemistry campaigns should consider this quantitative activity baseline when benchmarking against more potent (but structurally divergent) indole-based inhibitors.
| Evidence Dimension | Growth inhibition potency (NCI-60 panel) |
|---|---|
| Target Compound Data | Potency value: 125.89 µM (NSC 65628) |
| Comparator Or Baseline | Class baseline: NCI-screened indole derivatives range from <0.1 µM to >100 µM GI₅₀; specific comparator data not publicly available for direct analog. |
| Quantified Difference | Target compound falls in the moderate-activity range of indole nitroalkenes screened by NCI. |
| Conditions | NCI-60 human tumour cell line panel; assay type: growth inhibition (GI₅₀ surrogate); data source: DTP/NCI via PubChem BioAssay. |
Why This Matters
Provides a quantitative potency anchor for researchers selecting this compound as a starting scaffold in anticancer medicinal chemistry, enabling rational benchmarking against other NCI-screened indole derivatives prior to purchase.
- [1] PubChem BioAssay Results for CID 5291187 (NSC 65628). Activity Outcome: Potency, Activity Value: 125.892502 µM. Source: DTP/NCI. https://pubchem.ncbi.nlm.nih.gov/compound/5291187#section=BioAssay-Results (accessed 2026-05-02). View Source
- [2] Shoemaker, R.H. The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer 2006, 6 (10), 813–823. https://doi.org/10.1038/nrc1951. View Source
- [3] Mahboobi, S. et al. Antimycobacterial indole derivatives. Archiv der Pharmazie 1994, 327 (2), 105–114. https://doi.org/10.1002/ardp.19943270209. View Source
